molecular formula C24H22BrFN4O2 B2812676 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1111158-26-9

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2812676
CAS No.: 1111158-26-9
M. Wt: 497.368
InChI Key: AMIVMMZBEKBMJN-UHFFFAOYSA-N
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Description

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a bromophenyl group, an oxadiazole ring, and a methylpiperidinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Substitution reactions: Introduction of the bromophenyl and methylpiperidinyl groups can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and quinoline moieties.

    Reduction: Reduction reactions can target the oxadiazole ring and the quinoline core.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as sodium methoxide and potassium tert-butoxide can be employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes. The oxadiazole ring may interact with proteins, altering their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Shares the aromatic substitution pattern but lacks the complex heterocyclic structure.

    Lemon balm (rosmarinic acid): Contains phenolic compounds with antioxidant properties but differs significantly in structure.

Uniqueness

The uniqueness of 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its combination of multiple functional groups and heterocyclic rings, providing a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrFN4O2/c1-14-7-9-30(10-8-14)21-12-20-17(11-19(21)26)22(31)18(13-29(20)2)24-27-23(28-32-24)15-3-5-16(25)6-4-15/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIVMMZBEKBMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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